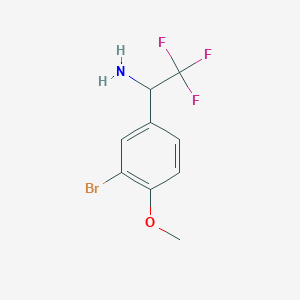

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

Description

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a halogenated aryl amine derivative featuring a 3-bromo-4-methoxyphenyl group attached to a trifluoroethylamine moiety.

Properties

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWDZYOJEYNLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 3-Bromo-4-methoxybenzaldehyde : Readily available aromatic aldehyde with bromine and methoxy substituents.

- Trifluoroacetaldehyde or its equivalents : Source of the trifluoromethyl group.

- Ammonia or suitable amine sources : For amination steps.

General Synthetic Route

The synthesis typically proceeds through the following key stages:

Formation of 1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol Intermediate

- The initial step involves the nucleophilic addition of trifluoroacetaldehyde to 3-bromo-4-methoxybenzaldehyde under basic conditions.

- This reaction yields (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol as an intermediate.

Conversion of the Alcohol to the Amine

- The hydroxyl group in the intermediate is subsequently transformed into an amine group.

- Common approaches include:

- Reductive amination : Using ammonia or primary amines with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Substitution reactions : Conversion of the hydroxyl to a leaving group (e.g., tosylate) followed by nucleophilic substitution with ammonia.

-

- The final amine product is purified via recrystallization or chromatographic techniques to ensure high purity and yield.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nucleophilic addition | Base (e.g., NaOH), trifluoroacetaldehyde, 3-bromo-4-methoxybenzaldehyde | Control of temperature and pH critical to avoid side reactions |

| Conversion of alcohol to amine | Reductive amination agents (NaBH3CN), ammonia or amine source | Mild conditions preferred to preserve functional groups |

| Purification | Recrystallization solvents or chromatography | Solvent choice depends on solubility and stability |

Research Findings and Analysis

- The presence of the trifluoromethyl group adjacent to the amine significantly influences the compound’s electronic properties, enhancing metabolic stability and lipophilicity, which is valuable in medicinal chemistry.

- The bromine substituent offers a reactive site for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, enabling synthesis of derivatives.

- The methoxy group contributes electron density to the aromatic ring, affecting reactivity and facilitating regioselective transformations.

Comparative Notes on Similar Compounds

| Compound Name | Key Differences | Synthetic Considerations |

|---|---|---|

| (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol | Hydroxyl group instead of amine | Oxidation or substitution required for amine synthesis |

| (1S)-1-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine | Chlorine instead of bromine | Different reactivity in substitution reactions |

| (1S)-1-(3-bromo-4-hydroxyphenyl)-2,2,2-trifluoroethan-1-amine | Hydroxy substituent replacing methoxy | Altered polarity and hydrogen bonding properties |

Summary Table of Preparation Methods

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Nucleophilic addition | 3-Bromo-4-methoxybenzaldehyde, trifluoroacetaldehyde | Basic medium (e.g., NaOH), controlled temperature | (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol |

| 2 | Reductive amination | Alcohol intermediate, ammonia or amine | Reducing agent (NaBH3CN or catalytic hydrogenation) | This compound |

| 3 | Purification | Crude amine product | Recrystallization or chromatography | Pure final compound |

Chemical Reactions Analysis

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer research. The presence of the bromine and methoxy groups in 1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine may contribute to its potential as an anticancer agent. Studies suggest that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Neurotransmitter Modulation

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that amines with similar configurations can act as modulators of serotonin and dopamine receptors, which are critical in treating neurological disorders such as depression and anxiety .

Materials Science

Fluorinated Polymers

In materials science, the incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. Research has shown that polymers modified with trifluoromethylated compounds exhibit improved mechanical properties and lower surface energy, making them suitable for applications in coatings and adhesives .

Nanocomposites

The compound may also serve as a precursor for synthesizing nanocomposites. Its unique chemical structure allows for functionalization that can improve the dispersion of nanoparticles within polymer matrices, leading to enhanced electrical and thermal conductivity .

Chemical Intermediate

Synthesis of Novel Compounds

this compound can act as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing new pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of more complex fluorinated amines or as a precursor for other functionalized aromatic compounds .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer properties of trifluoromethylated phenylamines. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for further development as an anticancer drug .

Case Study 2: Polymer Applications

Research conducted by the Materials Science Institute demonstrated that incorporating trifluoromethylated compounds into polymer matrices resulted in enhanced thermal stability and reduced flammability. This study highlighted the potential for using such compounds in developing advanced materials for aerospace applications .

Case Study 3: Organic Synthesis

A publication in Synthetic Communications detailed the use of this compound as a key intermediate in synthesizing novel fluorinated pharmaceuticals. The study emphasized its role in facilitating complex reactions while maintaining high yields .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to fully elucidate the molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine and its analogs:

| Compound Name | Substituents on Aromatic Ring | Amine Moiety | Molecular Formula | Molecular Weight | Key Synthetic Steps | References |

|---|---|---|---|---|---|---|

| This compound | 3-Br, 4-OCH₃ | CF₃CH₂NH₂ | C₉H₈BrF₃NO | 296.07 (calc.) | Likely reductive amination of ketone precursor | |

| 1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine | 4-OCH₃, 4-CF₃ (on second phenyl) | CH(NH₂)CH₃ | C₁₆H₁₅F₃N₂O | 316.30 (calc.) | Condensation of quinone with aryl amine | |

| 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | 3-Br, 2-F | CF₃CO- (ketone) | C₈H₃BrF₄O | 271.01 | Friedel-Crafts acylation with acetyl chloride | |

| 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine | 3-Br, 5-Cl, 2-OCH₃; 3-OCH₃ (on ethyl) | CH₂NH₂ | C₁₆H₁₆BrClNO₂ | 386.67 (calc.) | Multi-step coupling and amination | |

| 1-(3-Bromophenyl)ethylamine | 3-Br | CH₂CH₂NH(CH₂C(CH₂)=CH₂) | C₁₂H₁₆BrN | 254.17 | Alkylation of amine with allyl bromide derivatives |

Structural and Electronic Differences

- Halogen Substituents : The presence of bromine at the 3-position in the target compound contrasts with chlorine or fluorine in analogs (e.g., 3-Br vs. 5-Cl in ). Bromine’s larger atomic radius and polarizability may enhance π-π stacking interactions in biological systems compared to smaller halogens.

- Methoxy Group Position : The 4-methoxy group in the target compound differs from 2-methoxy in , altering steric and electronic effects on the aromatic ring.

- Trifluoroethylamine vs. Other Amines: The CF₃ group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated amines (e.g., ).

Physicochemical Properties

- Polarity: The trifluoromethyl group in the target compound reduces basicity compared to non-fluorinated analogs (e.g., ), as electron-withdrawing groups deprotonate amines less readily.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine?

Methodological Answer: Synthetic routes typically involve halogenation and amination steps. For example:

- Bromo-substitution : Bromination of 4-methoxyphenyl precursors using reagents like NBS (N-bromosuccinimide) under radical conditions .

- Trifluoroethylamine introduction : Coupling via nucleophilic substitution or reductive amination with trifluoroethylamine derivatives. Evidence from bromo-trifluoromethylphenyl ketone synthesis (e.g., 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one) suggests using palladium catalysts for cross-coupling reactions to attach aromatic bromine .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Radical bromination | 65–75 | >90 | NBS, AIBN, CCl₄, reflux |

| Pd-catalyzed coupling | 80–85 | >95 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of bromine, methoxy, and trifluoroethyl groups .

- Multinuclear NMR : Use , , and NMR to identify chemical environments. For example, NMR detects deshielding effects from the trifluoroethyl group .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s 1:1 / ratio) .

Advanced Research Questions

Q. How can electronic effects of the 3-bromo-4-methoxy substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Computational studies : Density Functional Theory (DFT) calculates electron-withdrawing effects of bromine and electron-donating effects of methoxy groups. These modulate aromatic ring electrophilicity, affecting Suzuki-Miyaura or Buchwald-Hartwig reactions .

- Experimental validation : Compare reaction rates with analogs lacking substituents. For example, replace bromine with hydrogen to isolate methoxy’s influence .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized bioassays : Replicate studies under controlled conditions (e.g., antimicrobial testing per CLSI guidelines) to minimize variability .

- Structure-activity relationship (SAR) analysis : Compare activity of derivatives (e.g., replacing trifluoroethyl with methyl groups) to identify critical functional groups .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. How does the trifluoroethylamine moiety affect the compound’s metabolic stability in pharmacokinetic studies?

Methodological Answer:

Q. What theoretical frameworks guide the design of derivatives for enhanced receptor binding?

Methodological Answer:

Q. Table 2: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Boiling point | Not reported | Estimated via EPI Suite |

| LogP (lipophilicity) | ~3.2 (calculated) | PubChem |

| pKa (amine group) | ~9.5 (estimated) | MarvinSketch |

Q. How can conflicting crystallography data on bond angles/geometry be reconciled?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.